N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide
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Overview
Description
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE is a complex organic compound that features a combination of brominated benzodioxole and chlorinated phenyl tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The starting material, 6-bromo-1,3-benzodioxole, is synthesized through bromination of 1,3-benzodioxole.
Synthesis of the Tetrazole Moiety: The 2-chlorophenyl tetrazole is prepared via a cyclization reaction involving 2-chlorophenyl hydrazine and sodium azide.
Condensation Reaction: The final step involves the condensation of the benzodioxole and tetrazole moieties with acetic hydrazide under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or to convert the hydrazide group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions within cells.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE
- **N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE
Uniqueness
The uniqueness of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE lies in its combination of brominated benzodioxole and chlorinated phenyl tetrazole moieties, which confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C17H12BrClN6O3 |
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Molecular Weight |
463.7 g/mol |
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H12BrClN6O3/c18-12-6-15-14(27-9-28-15)5-10(12)7-20-21-16(26)8-25-23-17(22-24-25)11-3-1-2-4-13(11)19/h1-7H,8-9H2,(H,21,26)/b20-7+ |
InChI Key |
VDPOEAWHANDWGU-IFRROFPPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl)Br |
Origin of Product |
United States |
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